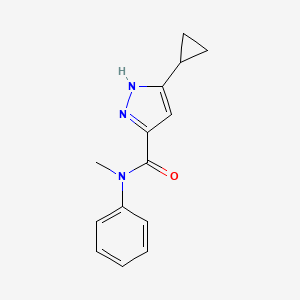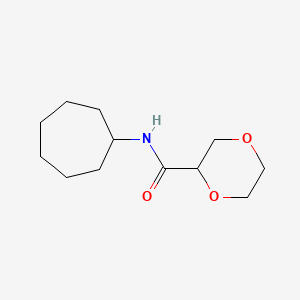![molecular formula C14H19NO2 B7517552 [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7517552.png)
[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone, also known as MPMP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPMP is a synthetic compound that has been developed for its ability to selectively bind to certain receptors in the brain, making it a valuable tool for studying the mechanisms of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone is not fully understood, but it is believed to modulate the activity of the sigma-1 receptor. This receptor is involved in regulating the release of neurotransmitters and the activity of ion channels, which play a crucial role in neuronal signaling. By modulating the activity of this receptor, [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone can potentially affect various cellular processes and pathways, leading to changes in behavior and cognitive function.
Biochemical and Physiological Effects:
[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the brain, which is associated with reward and motivation. It has also been shown to increase the levels of certain proteins involved in synaptic plasticity, which is the process by which the strength of neuronal connections is altered in response to experience. These effects suggest that [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone may have potential applications in the treatment of neurological disorders that involve dysregulation of dopamine signaling and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone is its selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor modulation without affecting other cellular processes. [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone is also relatively easy to synthesize and can be produced in large quantities, making it a cost-effective tool for research. However, one limitation of [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone is that its effects may vary depending on the dose and route of administration, which can complicate experimental design and interpretation.
Zukünftige Richtungen
There are several potential future directions for research on [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone. One area of interest is the development of new treatments for neurological disorders that involve dysregulation of the sigma-1 receptor. [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone may serve as a starting point for the development of more potent and selective compounds that can be used to treat these disorders. Another area of interest is the study of the long-term effects of [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone on brain function and behavior. This could provide insights into the potential risks and benefits of using [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone as a research tool or therapeutic agent. Finally, further research is needed to fully understand the mechanisms of action of [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone and its effects on various cellular processes, which could lead to new discoveries in the field of neuroscience.
Synthesemethoden
The synthesis of [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone involves several steps, including the reaction of piperidine with 2-(methoxymethyl)benzaldehyde to form the corresponding imine. This imine is then reduced with sodium borohydride to produce the final product, [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone. The synthesis process has been optimized to produce high yields of pure [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone, making it a cost-effective and reliable compound for research purposes.
Wissenschaftliche Forschungsanwendungen
[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone has been studied extensively for its potential applications in the field of neuroscience. It has been shown to selectively bind to the sigma-1 receptor, a protein that is involved in various cellular processes, including neuronal signaling and cell survival. The sigma-1 receptor has been implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. By selectively binding to this receptor, [2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone can be used to study the mechanisms of these disorders and potentially develop new treatments.
Eigenschaften
IUPAC Name |
[2-(methoxymethyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-11-12-7-3-4-8-13(12)14(16)15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGSDIVGFXDHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

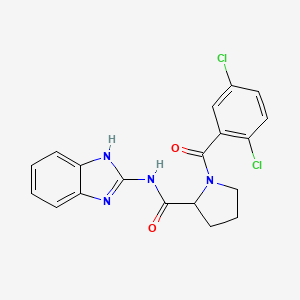
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide](/img/structure/B7517489.png)
![N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide](/img/structure/B7517498.png)

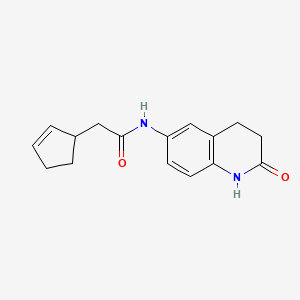
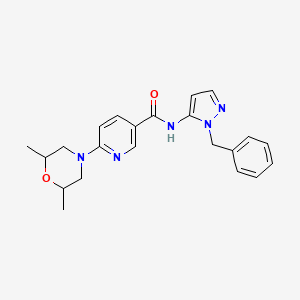
![[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B7517532.png)
